molecular formula C4H6Br2O2 B161898 Methyl 2,3-dibromopropionate CAS No. 1729-67-5

Methyl 2,3-dibromopropionate

Cat. No.: B161898
CAS No.: 1729-67-5
M. Wt: 245.9 g/mol
InChI Key: ROXQOUUAPQUMLN-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopropionate is the methyl ester of 2,3-dibromopropanoic acid. It reacts with 2-acetamido-3-hydroxypyridine to give 2-substituted pyrido-oxazine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dibromopropanoate
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InChI

InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3
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InChI Key

ROXQOUUAPQUMLN-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(CBr)Br
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Molecular Formula

C4H6Br2O2
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DSSTOX Substance ID

DTXSID2042145
Record name Methyl 2,3-dibromopropionate
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Molecular Weight

245.90 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl 2,3-dibromopropionate
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CAS No.

1729-67-5
Record name Propanoic acid, 2,3-dibromo-, methyl ester
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Record name Methyl 2,3-dibromopropionate
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Record name Methyl 2,3-dibromopropionate
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Record name Methyl 2,3-dibromopropionate
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Record name METHYL 2,3-DIBROMOPROPIONATE
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Significance As a Versatile Synthetic Intermediate

The chemical reactivity of methyl 2,3-dibromopropionate makes it a valuable precursor in the synthesis of a diverse array of more complex molecules. The presence of two bromine atoms at adjacent positions (vicinal dibromide) and a methyl ester functional group allows for a variety of chemical manipulations, including substitution and elimination reactions.

One of the key applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.org For instance, it is a crucial starting material for producing methyl 2-azidoacrylate. lookchem.com It has also been utilized in the synthesis of a bicyclic aziridino lactone by reacting it with 2-amino-2-methylpropane-1,3-diol (AMPD). researchgate.net This reactivity extends to the formation of isoxazoles, where a Wang resin-bound 2,3-dibromopropionate reagent has been employed in the solid-phase synthesis of methyl 3-substituted-isoxazole-5-carboxylates. wiley.com

Furthermore, this compound serves as a precursor to α-bromoacrylates through a dehydrobromination reaction. rsc.org These α-bromoacrylates are themselves highly reactive monomers and Michael acceptors, highlighting the cascading utility of the parent compound. rsc.org The reaction conditions can influence the regioselectivity of these transformations, as seen in the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives. unimi.itresearchgate.net

The compound's versatility is also demonstrated in its use for synthesizing surfactants and corrosion inhibitors when combined with N-Octylamine. chemicalbull.com Its role as a building block extends to the preparation of various chemicals for biological research and pharmaceutical applications. faluckinternational.com

Historical Context and Evolution of Research Applications

The journey of methyl 2,3-dibromopropionate in chemical research began with its synthesis, typically through the bromination of methyl acrylate (B77674). Early investigations likely focused on understanding its fundamental reactivity and exploring its potential as a building block in organic synthesis.

Over time, the scope of its applications has broadened significantly. A notable evolution in its use is in the field of polymer chemistry. Research has shown that copper(II) bromide can mediate an efficient bromination of methyl acrylate to produce this compound. rsc.org This product can then be used to generate methyl α-bromoacrylate, a monomer that has been studied in the context of single-electron transfer living radical polymerization (SET-LRP). rsc.org

The development of solid-phase organic synthesis (SPOS) has also provided new avenues for the application of this compound. The creation of a Wang resin-bound version of the compound has enabled the facile preparation of functionalized isoxazole (B147169) libraries, which are of high interest for lead discovery in medicinal chemistry. wiley.com

More recent research continues to explore the nuanced reactivity of this compound. For example, studies have investigated how reaction conditions can dictate the regioselectivity in reactions with nucleophiles like 2-hydroxythiophenol, leading to different heterocyclic scaffolds. unimi.itresearchgate.net The synthesis of its enantiomers, which were not commercially available, has also been a subject of recent investigation, highlighting its continued relevance in stereoselective synthesis.

Below is a table summarizing some of the key synthetic reactions involving this compound:

Reactant(s)Product(s)Application Area
2-amino-2-methylpropane-1,3-diol (AMPD)Bicyclic aziridino lactoneHeterocyclic Synthesis
N-OctylamineSurfactants and corrosion inhibitorsMaterials Science
Base (e.g., Me6-TREN)Methyl α-bromoacrylatePolymer Chemistry, Michael Acceptors
Wang resin, various aromatic nitrile oxidesMethyl 3-substituted-isoxazole-5-carboxylatesMedicinal Chemistry, Solid-Phase Synthesis
2-hydroxythiophenol2,3-dihydro-1,4-benzoxathiine (B3001278) derivativesHeterocyclic Synthesis

Unveiling the Synthetic Pathways to this compound

This compound, a halogenated ester, serves as a versatile intermediate in various organic syntheses. lookchem.comchemicalbook.com Its preparation is primarily achieved through several key synthetic methodologies, including direct bromination of unsaturated precursors and esterification of the corresponding dibrominated acid. This article delves into the core synthetic routes for obtaining this compound, focusing on the underlying precursor chemistry and reaction mechanisms.

Chemical Reactivity and Mechanistic Pathways Involving Methyl 2,3 Dibromopropionate

Dehydrobromination Reactions

Dehydrobromination of methyl 2,3-dibromopropionate is a key process that initiates a cascade of synthetically useful reactions. This elimination of hydrogen bromide can be controlled to favor specific outcomes, influencing the subsequent reactivity of the molecule.

Formation of α-Bromoacrylates and Subsequent Reactivity

The elimination of a bromine atom and an adjacent proton from this compound leads to the formation of methyl α-bromoacrylate. This reaction is often base-mediated, and the choice of base can be crucial. For instance, the use of tris(2-dimethylaminoethyl)amine (Me6-TREN) or tris(2-aminoethyl)amine (B1216632) (TREN) can promote a base-mediated spontaneous E2 dehydrobromination process. rsc.org The resulting α-bromoacrylate is a highly reactive Michael acceptor, susceptible to conjugate addition by various nucleophiles. rsc.orglscollege.ac.in

This reactivity is harnessed in various synthetic strategies. For example, the reaction of this compound with an enamine can proceed via dehydrobromination to form the α-bromoacrylate, which then undergoes alkylation and a subsequent Michael annulation. ucl.ac.uk This sequence allows for the construction of bicyclic systems. ucl.ac.uk The α-bromoacrylate intermediate is also implicated in racemization processes during enantioselective syntheses, as the planar nature of the double bond can lead to loss of stereochemical information. researchgate.net

Investigation of Regioselectivity in Elimination Processes

The regioselectivity of dehydrobromination and subsequent reactions is a critical aspect of utilizing this compound. The reaction conditions, including the solvent and the nature of the base, can significantly influence which regioisomer is formed when the intermediate α-bromoacrylate reacts with a nucleophile. researchgate.netnih.gov

For instance, in the reaction with 2-mercaptophenol (B73258), the polarity of the reaction medium plays a crucial role in directing the regioselectivity. researchgate.netnih.gov In a polar solvent mixture like acetonitrile/water, the treatment of 2-mercaptophenol with triethylamine (B128534) and ethyl 2,3-dibromopropionate (an analog of the methyl ester) can lead to a mixture of 1,4-benzoxathian-2- and 3-carboxylates. nih.gov This is attributed to the solvent-dependent solvation of the oxygen and sulfur anions of the nucleophile, which in turn dictates the site of attack on the α-bromoacrylate. researchgate.net

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are susceptible to cleavage by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of various heterocyclic compounds.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles readily react with this compound, typically in the presence of a base to facilitate the deprotonation of the nucleophile. These reactions often proceed via a double nucleophilic substitution mechanism, leading to the formation of cyclic ethers.

One of the most well-established applications of this compound is its condensation with catechols to form 1,4-benzodioxane-2-carboxylates. unimi.itmdpi.comjetir.org This reaction is a straightforward method for synthesizing the core structure of many biologically active compounds. unimi.it The process generally involves reacting this compound with a substituted or unsubstituted catechol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. unimi.it

The reaction with substituted catechols, such as 3-nitrocatechol or 3-bromocatechol, can lead to the formation of two regioisomers. unimi.itmdpi.com For example, the condensation with 3-nitrocatechol yields both methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate. unimi.it Similarly, the reaction with 3-bromocatechol produces a mixture of methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate. mdpi.com The separation and identification of these regioisomers are crucial for their further use in medicinal chemistry.

Table 1: Regioisomeric Products from the Condensation of this compound with Substituted Catechols

Substituted CatecholRegioisomer 1Regioisomer 2
3-NitrocatecholMethyl 8-nitro-1,4-benzodioxane-2-carboxylateMethyl 5-nitro-1,4-benzodioxane-2-carboxylate
3-BromocatecholMethyl 8-bromo-1,4-benzodioxane-2-carboxylateMethyl 5-bromo-1,4-benzodioxane-2-carboxylate

This table is generated based on the information provided in the search results.

This compound is also employed in the synthesis of pyrido-oxazine frameworks, which are important scaffolds in medicinal chemistry. capes.gov.brresearchgate.net The reaction of this compound with 2-acetamido-3-hydroxypyridine can exclusively yield the 2-substituted pyrido-oxazine in a one-step process. capes.gov.brresearchgate.net This regioselectivity is a key advantage of this synthetic route.

In contrast, the condensation of ethyl 2,3-dibromopropionate with a protected 2-amino-3-hydroxypyridine (B21099) can result in two isomeric pyrido-oxazines. capes.gov.brresearchgate.net This highlights the subtle influence of the ester group and protecting groups on the reaction's outcome. The use of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate has been shown to produce ethyl 3,4-dihydro-2H-pyrido[3,2-b] unimi.itoxazine-2-carboxylate derivatives. capes.gov.br

Reactions with Nitrogen Nucleophiles

This compound serves as a precursor for the synthesis of azido (B1232118) compounds, which can then undergo cyclization reactions. For instance, it can be converted to an azido derivative that participates in cycloaddition reactions. thieme-connect.deoup.com The reaction of ethyl 2,3-dibromopropionate with sodium azide (B81097) in dimethylformamide (DMF) at 60°C for 30 minutes yields ethyl 2-azidopropenoate. oup.com This vinyl azide can then undergo further reactions. While the direct cyclization with benzyl (B1604629) azides is not explicitly detailed, the formation of azido intermediates from this compound is a critical step for subsequent cycloaddition reactions to form heterocyclic compounds like triazoles. thieme-connect.dewikipedia.org

A notable reaction involves the synthesis of a novel bicyclic aziridino lactone from this compound and 2-amino-2-methylpropane-1,3-diol (AMPD). scispace.comresearchgate.netresearchgate.net This initial product can be further reacted with benzyl chloroformate. Subsequent treatment of the intermediate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of a bicyclic lactone, specifically 4,8-dioxa-1-azabicyclo[4.3.0]nonane-3,9-dione. scispace.comresearchgate.netresearchgate.net

Key Steps in Bicyclic Lactone Formation:

StepReactantsReagentsProduct
1This compound, 2-Amino-2-methylpropane-1,3-diol (AMPD)-Bicyclic aziridino lactone
2Bicyclic aziridino lactoneBenzyl chloroformateIntermediate compound
3Intermediate compound1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)4,8-Dioxa-1-azabicyclo[4.3.0]nonane-3,9-dione

Catalyzed Cycloaddition Reactions

Bismuth Chloride (BiCl3)-Catalyzed Synthesis of 1,2,3-Triazoles

Bismuth chloride (BiCl₃) is recognized as a versatile catalyst in organic synthesis, including in Michael additions and Mukaiyama aldol (B89426) reactions. wikipedia.org While direct evidence for BiCl₃ catalysis with this compound for 1,2,3-triazole synthesis is not prominent in the provided results, the broader context of bismuth catalysis is relevant. Bismuth compounds, acting as Lewis acids, can facilitate various organic transformations. researchgate.net The synthesis of 1,2,3-triazoles is commonly achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, a reaction that can be catalyzed by various metals, most notably copper(I). wikipedia.orgorganic-chemistry.orgnih.gov Ruthenium also catalyzes this reaction, leading to different regioisomers. wikipedia.orgorganic-chemistry.org The principle of Lewis acid catalysis by metal halides like BiCl₃ suggests its potential role in activating the reactants in cycloaddition reactions. wikipedia.org

Mechanistic Insights into Catalyst-Mediated Cycloaddition (e.g., Michael Addition-Type Mechanism)

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds via the formation of a carbanion from the donor, which then attacks the β-carbon of the acceptor. wikipedia.org This type of mechanism is relevant to reactions involving derivatives of this compound. For instance, the in-situ generation of resin-bound 2-bromoacrylate from Wang resin-bound 2,3-dibromopropionate, promoted by a base, creates a Michael acceptor. wiley.com This acceptor can then react with a nitrile oxide in a 1,3-dipolar cycloaddition, which is mechanistically related to the broader class of addition reactions. wiley.com

In the context of catalyzed cycloadditions for triazole synthesis, the mechanism is often not a concerted cycloaddition but a stepwise process. nih.govrsc.org For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction is believed to proceed through the formation of a copper acetylide, which then reacts with the azide. nih.gov DFT studies indicate that the presence of a copper(I) catalyst changes the mechanism from a one-step, non-polar reaction to a stepwise, polar one. rsc.org The catalyst, acting as a Lewis acid, coordinates to the alkyne, increasing the nucleophilicity of the system and facilitating the attack by the azide. researchgate.netrsc.org This activation is a key feature of catalyst-mediated cycloadditions and shares conceptual similarities with the activation of electrophiles in Michael additions.

Multi-Component and Tandem Reaction Cascades

This compound and its ethyl ester analogue serve as versatile building blocks in multi-component reactions (MCRs) and tandem reaction cascades, primarily for the synthesis of complex heterocyclic structures. nih.gov These one-pot operations are highly efficient, reducing chemical waste, cost, and labor by combining multiple reaction steps without isolating intermediates. nih.gov The strategic placement of two bromine atoms and an ester functional group in the propionate (B1217596) backbone allows for a sequence of reactions, often leading to the construction of five-, six-, or seven-membered heterocyclic skeletons. nih.gov

A significant application of this compound in tandem reactions is the synthesis of fused heterocyclic systems, where the reaction pathway can be meticulously controlled by the choice of reagents and conditions. These reactions often proceed through a cascade of nucleophilic substitutions, eliminations, and cyclizations.

A notable example is the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives through the reaction of ethyl 2,3-dibromopropionate with 2-mercaptophenol. researchgate.net The regioselectivity of this reaction, yielding either the 1,4-benzoxathian-2-carboxylate or a mixture including the 3-carboxylate isomer, is highly dependent on the reaction medium. researchgate.net The solvent and base system can manage the exclusive solvation of the oxygen and sulfur anions of the bifunctional nucleophile, thereby directing the reaction pathway. researchgate.net For instance, using triethylamine in a polar solvent mixture like acetonitrile/water can influence the outcome of the reaction. researchgate.net

Similarly, the reaction between ethyl 2,3-dibromopropionate and 2-aminophenol (B121084) is a cornerstone for synthesizing racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a key intermediate for various therapeutic agents. researchgate.net The primary mechanistic pathway is believed to be a double S_N2 reaction. researchgate.net However, a competing tandem process involving dehydrobromination of the ethyl 2,3-dibromopropionate can occur, leading to the formation of ethyl 2-bromoacrylate. researchgate.net This intermediate can lead to racemization, which complicates enantioselective syntheses. researchgate.net

Tandem reaction cascades initiated from derivatives of 2,3-dibromopropionate have also been developed. In one synthetic route, a ketone derived from a reaction involving ethyl 2,3-dibromopropionate underwent further transformation. mdpi.com This subsequent tandem reaction involved the reduction of a carboxylic function using sodium borohydride (B1222165) (NaBH4), which created an unstable halohydrin intermediate. mdpi.com Without isolation, this intermediate was treated with sodium hydride (NaH), triggering an intramolecular cyclization to afford two separable epoxide isomers (erythro and threo). mdpi.com This sequence highlights a classic tandem strategy where a reduction is immediately followed by a base-induced cyclization. mdpi.com

The following tables summarize key research findings on these tandem reaction cascades.

Table 1: Synthesis of 2,3-Dihydro-1,4-benzoxathiine Derivatives

Reactants Reagents & Conditions Products Mechanistic Notes

Table 2: Synthesis of 2,3-Dihydro-1,4-benzoxazine Derivatives

Reactants Reagents & Conditions Products Mechanistic Notes

Table 3: Tandem Reduction-Cyclization for Epoxide Formation

Reactant Reagents & Conditions Products Mechanistic Notes

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Pharmaceutical Intermediates

Methyl 2,3-dibromopropionate is instrumental in the synthesis of numerous pharmaceutical intermediates. Its capacity to react with a variety of nucleophiles facilitates the creation of scaffolds that are central to the development of new therapeutic agents.

Methyl 2-azidoacrylate is a valuable intermediate, and its synthesis can be achieved from this compound. The reaction typically involves a dehydrobromination followed by a nucleophilic substitution with an azide (B81097) source. This process transforms the dibrominated starting material into a versatile precursor for nitrogen-containing heterocycles and other complex molecules. The resulting α-azido-α,β-unsaturated ester is a key building block for further synthetic transformations.

Substituted aziridine-2-carboxylates are highly sought-after intermediates in medicinal chemistry due to their prevalence in biologically active molecules. bioorg.org The synthesis of these strained three-membered rings can be accomplished using this compound. The reaction with primary amines leads to the formation of the aziridine ring through a sequential nucleophilic substitution and intramolecular cyclization. This method provides a direct route to N-substituted aziridine-2-carboxylates, which are precursors to a variety of amino acids and other nitrogenous compounds. clockss.orgru.nl The reaction conditions can be tuned to favor the desired product, making this a flexible and valuable synthetic strategy. core.ac.ukresearchgate.net

Table 1: Synthesis of Aziridine-2-carboxylates from this compound

AmineSolventBaseTemperature (°C)Yield (%)
BenzylamineAcetonitrileK₂CO₃60Moderate
t-ButylamineAcetonitrileK₂CO₃60Moderate
(1-Phenylethyl)amineAcetonitrileK₂CO₃Room TempGood

Pyrido-oxazine derivatives are a class of heterocyclic compounds with a range of biological activities. ijrpr.comrsc.org this compound serves as a key building block in the construction of these scaffolds. The synthesis typically involves the reaction of this compound with aminopyridinols. This condensation reaction proceeds via sequential nucleophilic substitutions to form the oxazine ring fused to the pyridine core. The versatility of this approach allows for the introduction of various substituents on both the pyridine and oxazine rings, enabling the synthesis of a library of compounds for biological screening. shlzpharma.com

Lacosamide is an antiepileptic drug, and its enantioselective synthesis is of significant interest. researchgate.netresearchgate.net While not a direct precursor in all reported syntheses, intermediates structurally related to or derived from precursors like this compound are crucial. For instance, the core structure of lacosamide features a functionalized propionamide backbone. Synthetic strategies often involve the use of chiral building blocks that can be prepared through pathways where dibrominated precursors could be utilized for introducing key functional groups stereoselectively. Some synthetic routes to lacosamide start from D-serine, which can be converted to intermediates that are then elaborated to the final product. nih.gov

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. mdpi.comnih.gov this compound is a widely used and efficient precursor for the synthesis of 2-substituted 1,4-benzodioxanes. The condensation reaction of this compound with substituted catechols (1,2-dihydroxybenzenes) in the presence of a base is a straightforward method to construct the benzodioxane ring system. researchgate.netbohrium.com This reaction allows for the preparation of a diverse range of 1,4-benzodioxane-2-carboxylates, which can be further modified to produce various therapeutic agents. nih.gov

Table 2: Synthesis of 1,4-Benzodioxane Derivatives using this compound

CatecholBaseSolventProduct
3-NitrocatecholDiisopropylethylamineAcetonitrileMethyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate
3-BromocatecholPotassium CarbonateAcetoneMethyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate

Protein tyrosine phosphatase 1B (PTP1B) is a key therapeutic target for metabolic diseases such as type II diabetes and obesity. shu.ac.uk Small molecule inhibitors of PTP1B are actively being pursued as potential drug candidates. The 1,4-benzodioxane scaffold, often synthesized using this compound, serves as a core structure for a number of these inhibitors. shu.ac.uk By modifying the substituents on the benzodioxane ring, researchers can optimize the inhibitory activity and selectivity of these compounds. The versatility of the synthesis allows for the creation of libraries of benzodioxane derivatives for structure-activity relationship (SAR) studies, aiding in the development of potent and specific PTP1B inhibitors. nih.gov

Precursors for Agrochemical and Specialty Chemicals

The reactivity of the carbon-bromine bonds in this compound makes it an important intermediate in the synthesis of various agrochemicals. The bromine atoms can be displaced through nucleophilic substitution reactions, allowing for the introduction of different functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. This property is particularly exploited in the production of herbicides.

While direct synthesis routes for commercial herbicides using this compound are not extensively detailed in readily available literature, the synthesis of aryloxyalkanoic herbicides from analogous α-bromoesters is a well-established process that illustrates the utility of this class of compounds. researchgate.net Aryloxyalkanoic acids are a significant class of selective herbicides, including well-known compounds like Mecoprop and Dichlorprop. scilit.comresearchgate.net

The core of the synthesis involves a nucleophilic substitution reaction where a substituted phenol (phenoxide) displaces the bromine atom at the α-position (the carbon adjacent to the ester group) of the bromoalkanoic ester. This is typically followed by the hydrolysis of the ester to yield the final herbicidal acid.

A general scheme for this chemoenzymatic synthesis pathway is as follows:

Nucleophilic Substitution: A substituted phenol is treated with a base (like potassium carbonate or potassium hydroxide) to form the corresponding phenoxide ion. researchgate.net This highly nucleophilic phenoxide then attacks the α-carbon of the bromoester, displacing the bromide ion to form an aryloxyalkanoic ester. The reaction conditions, such as solvent and temperature, can be optimized to improve yield and minimize side reactions like racemization. researchgate.net

Hydrolysis: The resulting aryloxyalkanoic ester is then hydrolyzed, typically under basic conditions followed by acidification, to cleave the ester bond and produce the final aryloxyalkanoic acid.

This two-step sequence is a fundamental method for producing various commercial herbicides. The specific substituents on the aromatic ring of the phenol determine the identity and properties of the resulting herbicide.

Starting Phenol Analogous Bromoester Resulting Herbicide Class Reference
2-Methyl-4-chlorophenolMethyl 2-bromopropionateMecoprop (MCPP) scilit.comresearchgate.net
2,4-DichlorophenolMethyl 2-bromopropionateDichlorprop (2,4-DP) scilit.comresearchgate.net
Various Chlorinated Phenols(S)-Methyl 2-bromopropionateEnantioenriched Aryloxyalkanoic Acids researchgate.net

Functionalization and Diversification in Heterocyclic Chemistry

This compound is a valuable reagent for the synthesis and functionalization of heterocyclic compounds. Its two bromine atoms can react in a stepwise or concerted manner with dinucleophiles to form various ring systems. This strategy provides an efficient pathway to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

One notable application is in the synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netsigmaaldrich.comoxazines. These compounds are considered potential bioactive scaffolds. In a documented synthesis, this compound is reacted with a substituted 2-aminopyridin-3-ol. The reaction proceeds via sequential nucleophilic substitution, where the amino and hydroxyl groups of the aminopyridinol displace the two bromine atoms, leading to the formation of the oxazine ring system. sigmaaldrich.com

Furthermore, this compound can participate in reactions to form smaller, strained heterocyclic rings. For instance, it has been used in the synthesis of aziridine-2-carboxylates. sigmaaldrich.com Aziridines are three-membered heterocyclic rings containing a nitrogen atom and are important intermediates in organic synthesis. The reaction of this compound with a primary amine can lead to the formation of an aziridine ring through a process involving initial substitution of one bromine atom followed by an intramolecular cyclization that displaces the second bromine.

The compound also acts as a dipolarophile in reactions with 2H-azirines, which behave as 1,3-dipoles. This type of cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. sigmaaldrich.com

Reactant Resulting Heterocyclic System Reaction Type Reference
2-Aminopyridin-3-ols3,4-Dihydro-2H-pyrido[3,2-b] researchgate.netsigmaaldrich.comoxazinesSequential Nucleophilic Substitution sigmaaldrich.com
Primary AminesAziridine-2-carboxylatesNucleophilic Substitution / Intramolecular Cyclization sigmaaldrich.com
2H-AzirinesFive-membered heterocycles1,3-Dipolar Cycloaddition sigmaaldrich.com

Role in Polymer Chemistry and Materials Science Research

Precursor for Reactive Monomers

The primary role of methyl 2,3-dibromopropionate in polymer science is as a starting material for the synthesis of specialized monomers. Its structure allows for facile elimination reactions to generate valuable building blocks for advanced polymer architectures.

This compound is a direct precursor to methyl α-bromoacrylate, a highly reactive monomer employed in controlled/living radical polymerization (LRP) techniques. The synthesis is typically achieved through a base-mediated E2 dehydrobromination, where a base removes a proton and a bromide ion, forming a double bond. rsc.orgafinitica.com For instance, the addition of stoichiometric amounts of ligands like tris(2-dimethylaminoethyl)amine (Me₆-TREN) or tris(2-aminoethyl)amine (B1216632) (TREN) to this compound results in the rapid and complete formation of methyl α-bromoacrylate. rsc.org

The resulting α-bromoacrylate monomers are particularly notable for their reactivity. rsc.org They can participate in various polymerization methods, including Atom Transfer Radical Polymerization (ATRP) and Single-Electron Transfer Living Radical Polymerization (SET-LRP). rsc.orgsioc-journal.cn These techniques allow for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. The synthesis of this compound itself is straightforward, typically involving the dibromination of methyl acrylate (B77674) with reagents like bromine (Br₂) or copper(II) bromide (Cu(II)Br₂). rsc.orgethz.ch

Table 1: Synthesis of Methyl α-bromoacrylate from this compound

Precursor Reagent/Base Product Reaction Type Reference
This compound Me₆-TREN Methyl α-bromoacrylate E2 dehydrobromination rsc.org
This compound TREN Methyl α-bromoacrylate E2 dehydrobromination rsc.org
Alkyl 2,3-dibromopropionates Quinoline Alkyl 2-bromoacrylates Dehydrobromination afinitica.com

Influence on Polymerization Mechanisms and Polymer Structure

The reactivity of this compound and its derivatives can significantly influence the course of polymerization, leading to diverse polymer structures and, in some cases, unintended side reactions like crosslinking.

This compound and the α-bromoacrylates derived from it are classic examples of Michael acceptors. rsc.orgwikipedia.org The reaction pathway can be directed by nucleophilic conjugate substitution (an SN2' reaction), which can lead to a divergence in the final polymer structure. nii.ac.jp For example, a reaction initiated by the dehydrobromination of this compound to form methyl α-bromoacrylate can be followed by a Michael addition. sioc-journal.cnucl.ac.uk In one study, the reaction of a 5-substituted 1H-tetrazole with this compound proceeded first through the formation of methyl α-bromoacrylate, which then acted as a Michael acceptor for the tetrazole nucleophile, leading to N-alkylation and subsequent elimination to form a vinylazole product. sioc-journal.cn This sequential reaction of dehydrohalogenation followed by conjugate addition demonstrates how the intermediate derived from this compound can dictate the final product structure in a multi-step synthesis. sioc-journal.cn Such tandem reactions, based on conjugate substitution and addition, offer pathways to novel polymer backbones from a single acrylate skeleton. nii.ac.jp

While the high reactivity of α-bromoacrylates is useful, it can also be a source of undesirable side reactions. A significant consequence of the presence of methyl α-bromoacrylate, derived from this compound, during the polymerization of methyl acrylate (MA) is the formation of crosslinked gels. rsc.org In studies of Cu(0)-catalyzed SET-LRP of methyl acrylate, the introduction of even small amounts (e.g., 3 mole%) of methyl α-bromoacrylate leads to the progressive formation of an insoluble gel. rsc.org

This gel is generated by the crosslinking of poly(methyl acrylate) (PMA) chains that have incorporated methyl α-bromoacrylate units. rsc.org The resulting material is insoluble in common organic solvents, indicating a high degree of crosslinking. rsc.org This phenomenon has been observed in both biphasic solvent systems (acetonitrile/water) and homogeneous systems (DMSO). rsc.org Attempts to prevent this gelation by reducing the amount of catalyst or adding a deactivator have been unsuccessful, highlighting the critical importance of avoiding or controlling the presence of these reactive monomers to achieve clean and efficient polymerization. rsc.org

Table 2: Effect of Methyl α-bromoacrylate on Polymerization of Methyl Acrylate

Polymerization Method Monomer Additive (3 mole%) Solvent Observation Reference
Cu(0) wire-catalyzed SET-LRP Methyl Acrylate Methyl α-bromoacrylate Acetonitrile/Water (8/2 v/v) Formation of insoluble gel on Cu(0) wire rsc.org
Cu(0) wire-catalyzed SET-LRP Methyl Acrylate Methyl α-bromoacrylate DMSO Formation of insoluble gel rsc.org

Fundamental Studies in Radical Polymerization Systems

This compound and its analogues have been used in fundamental studies to probe the mechanisms of radical polymerization. In one investigation, ethyl 2,3-dibromopropionate was studied for its potential as a difunctional initiator for ATRP. sci-hub.ru Unexpectedly, upon the addition of a copper catalyst (CuCl/bipyridine), the compound did not initiate polymerization but instead underwent an elimination reaction to exclusively form ethyl acrylate. sci-hub.ru This process, termed atom transfer radical elimination (ATRE), is effectively the reverse of the addition step in ATRP and demonstrates the compound's propensity to dehydrobrominate under radical conditions. sci-hub.ru

Furthermore, the in-situ generation of this compound from methyl acrylate and Cu(II)Br₂ during ATRP or SET-LRP setups has been identified as a significant issue. rsc.org The subsequent conversion of this dibromo-compound into the highly reactive methyl α-bromoacrylate can disrupt the controlled nature of the polymerization, leading to the undesirable gel formation previously mentioned. rsc.org These findings have led to a better understanding of reaction mechanisms and have emphasized the importance of the order of reagent addition in LRP protocols to prevent the initial bromination of the acrylate monomer. rsc.org

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 2,3-dibromopropionate, various NMR experiments provide detailed information about its proton and carbon environments.

¹H NMR for Structural Elucidation and Reaction Progress Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the proton framework of this compound. The spectrum exhibits distinct signals corresponding to the different protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy (B1213986) (-OCH₃) protons appear as a singlet, while the protons on the carbon backbone (CH and CH₂) show more complex splitting patterns due to spin-spin coupling. chemicalbook.com

The chemical shifts (δ) for the protons of this compound are typically observed in the following regions:

A singlet for the methyl protons (CH₃) at approximately 3.84 ppm. chemicalbook.com

A multiplet for the methine proton (CHBr) around 4.45 ppm. chemicalbook.com

Multiplets for the diastereotopic methylene (B1212753) protons (CH₂Br) between 3.70 and 3.92 ppm. chemicalbook.com

These characteristic signals and their integrations allow for the unambiguous identification of the compound. Furthermore, ¹H NMR is a powerful tool for monitoring reaction progress. For instance, in reactions where this compound is a starting material, the disappearance of its characteristic peaks and the appearance of new signals corresponding to the product can be tracked over time to determine reaction completion. unimi.itunimi.it This is particularly useful in syntheses such as the formation of aziridines or benzodioxanes. mdpi.comunimi.itrsc.org

Proton Assignment Typical Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constants (J, Hz)
-OCH₃3.844SingletN/A
-CH(Br)-4.452Doublet of doubletsJ = 10.8, 4.8
-CH₂Br (diastereotopic)3.919, 3.697MultipletsJ = 10.8, 9.8

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for a complete carbon count and identification of the carbon environments.

The typical chemical shifts for the carbon atoms in this compound are:

The carbonyl carbon (C=O) of the ester group appears significantly downfield.

The carbon atom of the methoxy group (-OC H₃) resonates at a characteristic upfield position.

The two bromine-bearing carbons (-C HBr- and -C H₂Br) are observed in the mid-field region of the spectrum. chemicalbook.com

The analysis of the ¹³C NMR spectrum, often in conjunction with ¹H NMR data, confirms the connectivity of the carbon backbone and the presence of the key functional groups. wiley.com The chemical shifts are sensitive to the electronic environment, with the electronegative bromine and oxygen atoms causing the attached carbons to resonate at higher chemical shift values compared to unsubstituted alkanes. docbrown.info

Carbon Assignment Typical Chemical Shift (δ, ppm)
C =O~167
-OC H₃~53
-C H(Br)-~45
-C H₂Br~35

HMBC NMR for Regioisomer Differentiation and Unambiguous Structure Assignment

Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful two-dimensional technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly valuable for the unambiguous assignment of complex structures and for differentiating between regioisomers, which may have very similar ¹H and ¹³C NMR spectra. mdpi.comunimi.it

In the context of reactions involving this compound, such as its condensation with substituted catechols to form benzodioxanes, multiple regioisomeric products can be formed. mdpi.comunimi.it For example, the reaction with 3-bromocatechol can yield both methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate. mdpi.com While their ¹H and ¹³C NMR spectra can be nearly indistinguishable, HMBC analysis allows for definitive identification. mdpi.comresearchgate.net Key HMBC correlations, such as those between the methylene protons of the dioxane ring and the quaternary carbons of the benzene (B151609) ring, provide the necessary information to assign the correct structure. mdpi.comresearchgate.net This technique has also been successfully applied to identify regioisomers in the synthesis of nitro-substituted benzodioxanes. unimi.it

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Assessment and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is extensively used to monitor the progress of reactions involving this compound and to assess the purity of the final product. orgsyn.orgrsc.org

In a typical GC-MS analysis, the components of a reaction mixture are separated on a capillary column before being introduced into the mass spectrometer. shd-pub.org.rsresearchgate.net The resulting chromatogram shows peaks corresponding to each component, and the mass spectrum of each peak allows for its identification. For example, during a reaction, the peak corresponding to this compound will decrease in intensity while peaks for the products will appear and grow. orgsyn.org This allows for a semi-quantitative assessment of the reaction's conversion.

Furthermore, GC-MS is an excellent tool for purity profiling. The presence of any impurities, such as unreacted starting materials or by-products, can be readily detected and identified by their mass spectra. sigmaaldrich.comsigmaaldrich.com The relative peak areas in the chromatogram can be used to estimate the purity of the this compound sample. gcms.cz

Parameter Typical GC-MS Conditions
Column Type (5% phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS)
Injector Temperature 200-250 °C
Oven Program Temperature gradient, e.g., initial temp 35-60°C, ramp to a final temp of 140-250°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Mass Selective Detector

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula of the compound, providing definitive confirmation of its identity. rsc.org

For this compound (C₄H₆Br₂O₂), the theoretical monoisotopic mass is 243.873454 Da. chemspider.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) with high precision. wiley.commdpi.com The experimentally determined exact mass can then be compared to the calculated mass for the expected formula, confirming the elemental composition and ruling out other possibilities. This is a critical step in the characterization of newly synthesized compounds derived from this compound. rsc.orgmdpi.com

Ion Adduct Calculated m/z
[M+H]⁺244.88072
[M+Na]⁺266.86266
[M+K]⁺282.83660
[M+NH₄]⁺261.90726

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of this compound and its derivatives. Its high resolution and sensitivity make it suitable for a range of applications from routine purity checks to complex enantiomeric separations.

Analytical HPLC is a powerful tool for determining the purity of this compound and for monitoring its consumption or formation during chemical reactions. Reverse-phase HPLC is a commonly employed mode for this purpose. In a typical setup, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of the compound from starting materials, by-products, and other impurities.

For instance, HPLC is used to confirm the purity of crude products in syntheses where this compound is a reactant, with purities often determined to be in the 92-98% range before subsequent purification steps wiley.com. In syntheses involving related compounds like ethyl 2,3-dibromopropionate, HPLC is crucial for evaluating the chromatographic purity of intermediates unimi.it.

The progress of reactions involving dibromopropionates can be meticulously tracked. In the synthesis of Doxazosin Mesylate, where a dibromopropionate derivative is a key reactant, HPLC is used to monitor the reaction progress and identify impurities formed during the process oup.com. By taking aliquots from the reaction mixture at various time points, researchers can quantify the concentration of reactants and products, thereby optimizing reaction conditions such as temperature, time, and catalyst loading. Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information that can aid in peak identification.

Parameter Method 1 (Related Compound Analysis) Method 2 (Reaction Monitoring)
Technique Reverse-Phase HPLCReverse-Phase HPLC
Column Newcrom R1 sielc.comInertsil ODS-3 oup.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.comAcetonitrile, 10mM Ammonium Acetate (pH 4.0) oup.com
Elution IsocraticGradient oup.com
Detector UV, Mass Spectrometry (MS) compatible sielc.comPhotodiode Array (PDA) at 265 nm oup.com
Application Purity analysis of Methyl 2,3-dibromo-2-methylpropanoate sielc.comMonitoring synthesis of Doxazosin Mesylate from a dibromopropionate derivative oup.com

This compound is a chiral molecule, existing as a pair of enantiomers. The separation of these enantiomers is critical for stereoselective synthesis and for studying the specific biological activities of each isomer. Preparative HPLC using a chiral stationary phase (CSP) is the definitive method for achieving this separation on a laboratory scale.

While specific preparative HPLC methods for this compound are not extensively detailed, research on the closely related Ethyl 2,3-dibromopropionate provides a strong precedent. Studies have shown that the enantiomers of racemic ethyl 2,3-dibromopropionate can be successfully separated on a multigram scale using preparative HPLC, yielding enantiomers with very high enantiopurity (ee > 99.5%) wiley.com. This approach has been highlighted as a superior alternative to enantioselective synthesis, which can be complicated by racemization issues wiley.com. It is suggested that analogous methods could be developed for the methyl derivative .

The principle of chiral preparative HPLC involves the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their separate collection. This technique is also valuable for separating isomers that may form during synthesis google.com.

Parameter Example Method (Ethyl 2,3-dibromopropionate)
Technique Preparative Chiral HPLC wiley.com
Scale Multigram wiley.com
Outcome Separation of (R)- and (S)-enantiomers wiley.com
Achieved Purity Enantiomeric Excess (ee) > 99.5% for both enantiomers wiley.com
Application Rescue pathway to circumvent racemization during enantioselective synthesis wiley.com

Other Chromatographic and Spectroscopic Methods (e.g., Thin Layer Chromatography)

Alongside HPLC, other chromatographic methods play a significant role in the daily workflow of synthesizing and analyzing this compound.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for monitoring reaction progress and making a preliminary assessment of purity. unimi.it A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel F254 wiley.comorgsyn.org. The plate is then developed in a suitable solvent system (eluent). Compounds are separated based on their differential adsorption to the silica gel and solubility in the eluent. The separated spots are typically visualized under UV light (254 nm), where UV-active compounds appear as dark spots. wiley.comorgsyn.org TLC is also used to confirm product purity, with some suppliers noting a purity of ≥98% by this method sigmaaldrich.com.

Flash Chromatography , a form of preparative column chromatography, is often used for the purification of this compound and its reaction products on a larger scale than preparative HPLC rsc.org. It utilizes a silica gel stationary phase and a solvent system, often guided by prior TLC analysis, to separate the desired compound from impurities wiley.com.

Paper Chromatography has also been noted in a specialized context, where cellulose (B213188) modified with methyl dibromopropionate was used to create a chromatographic paper for the enhanced separation of inorganic ions future4200.com.

Technique Stationary Phase Visualization Application Reference
Thin Layer Chromatography (TLC) Silica Gel 60 F254UV Light (254 nm)Reaction monitoring, Purity assessment wiley.comorgsyn.orgrsc.org
Flash Chromatography Silica GelFraction CollectionPreparative purification wiley.comrsc.org
Paper Chromatography Cellulose modified with methyl dibromopropionateNot SpecifiedSeparation of inorganic ions future4200.com

Theoretical and Computational Chemistry Studies

Mechanistic Investigations via Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in mapping the intricate reaction landscapes of processes involving methyl 2,3-dibromopropionate. These computational methods allow for the detailed examination of reaction pathways and the characterization of transient species like transition states.

The dehydrobromination of this compound is a critical primary step in many of its synthetic applications, leading to the formation of methyl 2-bromoacrylate. This intermediate is then used in subsequent reactions like cycloadditions. Computational studies have shed light on this process. For instance, in the synthesis of 3-substituted bicyclic compounds, the reaction proceeds through the dehydrobromination of methyl 2,3-dibromopropanoate, followed by alkylation and a Michael annulation. ucl.ac.uk Quantum mechanics calculations using methods like the B3LYP hybrid functional have been employed to confirm the energies of different conformers formed during these sequences. ucl.ac.uk

The course of reactions mediated by bases like methoxide (B1231860) can depend significantly on the stereochemistry of the starting methyl 2,3-dibromo-2,3-diarylpropanoate substrate. rsc.org Studies indicate that (R,R)-isomers predominantly yield dehydrobrominated olefins, while (R,S)-isomers can undergo both dehydrobromination and debromination. rsc.org Furthermore, the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate to ethyl 2-bromoacrylate has been identified as a potential source of racemization, a critical mechanistic detail for stereoselective syntheses. researchgate.net

Table 1: Investigated Reaction Pathways of this compound

Reaction Type Reagents/Conditions Key Intermediates/Products Mechanistic Insight Source
Dehydrobromination/Annulation Enamine, (C2H5)3N Methyl 2-bromoacrylate, Bicyclic compounds Reaction proceeds via dehydrobromination followed by Michael annulation. ucl.ac.uk
Dehydrobromination Methoxide ion Dehydrobrominated olefins Reaction course is dependent on the stereoconfiguration of the substrate. rsc.org

Computational chemistry is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of organic reactions. In reactions involving this compound, these studies have been crucial for understanding product distributions.

The synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives from the reaction of methyl or ethyl 2,3-dibromopropionate with 2-mercaptophenol (B73258) can yield both 1,4-benzoxathian-2-carboxylate and 3-carboxylate isomers. researchgate.net The regioselectivity is highly dependent on the polarity of the reaction medium, a phenomenon that has been rationalized with the aid of computational studies which help decipher the necessary structural features. researchgate.net Similarly, the condensation of this compound with 3-nitrocatechol produces a mixture of 8-nitro and 5-nitro-1,4-benzodioxane-2-carboxylate regioisomers. mdpi.comunimi.it Density Functional Theory (DFT) calculations are a common approach to investigate the free energy profiles of such reactions to predict the most likely outcomes. nih.gov

Regarding stereoselectivity, quantum mechanics calculations have been used to analyze the formation of thermodynamically stable and less stable conformers in annulation reactions. ucl.ac.uk In the synthesis of 1,2-dihydronaphtho[2,1-b]furans, the diastereoselectivity is explained by analyzing the transition state, where steric hindrance dictates that the larger substituents assume opposing positions, leading to the thermodynamically more stable product. acs.org

Table 2: Computational Analysis of Regio- and Stereoselectivity

Reaction Studied Computational Method Selectivity Investigated Key Finding Source
Synthesis of 1,4-benzoxathianes Not specified, but mentioned Regioselectivity Solvent polarity manages regioselectivity by influencing O- and S-anion solvation. researchgate.net
Enamine Annulation Quantum Mechanics (Jaguar, B3LYP) Stereoselectivity Confirmed the formation of both more and less thermodynamically stable conformers. ucl.ac.uk

Molecular Docking and Drug Design Applications of Derivatives

Derivatives of this compound are scaffolds for a variety of biologically active molecules. Molecular docking, an in silico technique, is extensively used to predict the binding orientation and affinity of these derivatives to biological targets, thereby guiding drug design efforts. researchgate.net

For example, benzoxathiane derivatives synthesized using ethyl 2,3-dibromopropionate have been evaluated as inhibitors of the bacterial cell division protein FtsZ. mdpi.comresearchgate.net Docking analyses were performed to study the binding mode of these molecules in the protein's active site, revealing key interactions such as hydrogen bonds that drive the inhibitory activity. mdpi.com This computational insight is crucial for the rational design of more potent antimicrobial agents.

In the context of Alzheimer's disease, piperazine (B1678402) derivatives prepared via cyclization with ethyl 2,3-dibromopropionate have been studied as multi-targeted agents. researchgate.net Molecular docking was used to investigate their interactions with cholinesterase enzymes, identifying the benzylpiperazine moiety as a key binding group. researchgate.net Similarly, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), computational simulations, including docking, were combined with high-throughput chemistry to accelerate the optimization of leads derived from reactions with this compound. scienceopen.com

Table 3: Examples of Molecular Docking Studies on Derivatives

Derivative Class Biological Target Computational Method/Software Application/Goal Source
Benzoxathiane-benzamides FtsZ Protein (S. aureus) Docking analysis (Schrödinger) Design of antimicrobial agents. mdpi.com
Piperazine-carboxylic esters Cholinesterases (AChE/BChE) Molecular Docking Design of anti-Alzheimer's agents. researchgate.net
Imidazole derivatives GlcN-6-P synthase Docking study Design of antimicrobial agents. nih.gov

Computational Modeling of Reaction Kinetics and Thermodynamics

Computational modeling provides quantitative data on the kinetics and thermodynamics of chemical reactions, complementing experimental findings. For reactions involving this compound, these models help to understand reaction rates and equilibrium positions.

Thermodynamic data for this compound itself have been estimated using computational methods. These calculations provide values for properties such as the standard Gibbs free energy of formation and the enthalpy of formation, which are fundamental to understanding the compound's stability and reactivity. chemeo.com In synthetic applications, computational methods have been used to compare the energies of different product conformers, thereby predicting the thermodynamically favored structures. ucl.ac.uk

Table 4: Calculated Thermodynamic Properties for this compound

Property Value Unit Source
Standard Gibbs free energy of formation (ΔfG°) -224.92 kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -273.45 kJ/mol chemeo.com
Ideal gas heat capacity (Cp,gas) 134.78 J/mol×K chemeo.com

Table 5: List of Mentioned Compounds

Compound Name
This compound
Methyl 2-bromoacrylate
Ethyl 2,3-dibromopropionate
Ethyl 2-bromoacrylate
Methyl 2,3-dibromo-2,3-diarylpropanoates
2,3-dihydro-1,4-benzoxathiine-2-carboxylate
2,3-dihydro-1,4-benzoxathiine-3-carboxylate
2-mercaptophenol
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate
3-nitrocatechol
1,2-dihydronaphtho[2,1-b]furans
Benzoxathiane
FtsZ
Piperazine
Benzylpiperazine
SARS-CoV-2 main protease (Mpro)
Iodide

Environmental and Toxicological Research Aspects Mechanistic and Analytical Focus

Role as an Analytical Standard in Environmental Monitoring

Methyl 2,3-dibromopropionate serves a critical function in environmental science as a surrogate standard, particularly in the analysis of water quality. A surrogate standard is a compound that is chemically similar to the analytes of interest and is added to a sample in a known amount before any processing steps. Its purpose is to monitor the efficiency of sample extraction and analysis, providing a quality control measure for the entire analytical method. In the context of disinfection by-product (DBP) analysis, this compound is particularly valuable due to its structural similarity to halogenated acetic acids. shd-pub.org.rsresearchgate.net

The primary application of this compound as a standard is in the detection and quantification of haloacetic acids (HAAs) in drinking water. shd-pub.org.rs HAAs are a class of DBPs formed when disinfectants like chlorine react with natural organic matter present in the water. gcms.cz Regulatory bodies monitor HAA levels due to their potential health effects.

In these analytical procedures, HAAs are typically converted to their methyl esters for better chromatographic separation and detection. shd-pub.org.rs this compound is used as a surrogate standard (specifically, a surrogate ester) in these methods. shd-pub.org.rsresearchgate.netepa.gov It is added to water samples before the extraction and derivatization steps. By measuring the recovery of this compound, analysts can correct for any loss of the target HAA methyl esters during the sample preparation process, thus ensuring the accuracy of the final concentration measurements. shd-pub.org.rs

The analysis is commonly performed using gas chromatography (GC) coupled with an electron capture detector (µ-ECD), which is highly sensitive to halogenated compounds. gcms.cz This makes it ideal for detecting the low concentrations of DBPs typically found in drinking water. The table below summarizes typical analytical conditions for methods employing this compound as a surrogate standard.

Table 1: Analytical Methods Utilizing this compound as a Surrogate Standard

ParameterCondition/SpecificationReference
Analyte ClassHaloacetic Acids (HAAs) shd-pub.org.rsgcms.cz
Role of CompoundSurrogate Standard (SS) shd-pub.org.rsgcms.cz
InstrumentationGas Chromatography with Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) shd-pub.org.rsgcms.cz
Analytical Columne.g., Rtx®-CLPesticides2 (30 m, 0.32 mm ID, 0.25 µm) gcms.cz
Injector Temperature200 °C to 250 °C shd-pub.org.rsgcms.cz
Detector Temperature300 °C (µ-ECD) gcms.cz
Carrier GasHelium (He) shd-pub.org.rsgcms.cz
Sample PreparationLiquid-liquid extraction followed by derivatization to methyl esters shd-pub.org.rsgcms.cz

Mechanistic Studies of Biological Interactions of Derivatives (e.g., Cytotoxic Activity related to α,β-unsaturated carbonyl structures)

While this compound itself is primarily used as a standard, its chemical structure allows for the formation of reactive derivatives that are of toxicological interest. Specifically, it can undergo dehydrobromination to form methyl α-bromoacrylate. rsc.org This derivative belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their biological reactivity and cytotoxic effects. acs.orgnih.gov

The toxicity of α,β-unsaturated carbonyl compounds is mechanistically linked to their chemical structure. acs.org The electron-withdrawing carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack. researchgate.net This chemical feature allows these compounds to act as Michael acceptors, readily forming covalent adducts with biological nucleophiles such as the thiol groups in cysteine residues of proteins and peptides (e.g., glutathione). acs.orgresearchgate.net This interaction can lead to the disruption of protein function, depletion of cellular antioxidants, and induction of oxidative stress. acs.orgresearchgate.net

Research has shown that the cytotoxic effects of many α,β-unsaturated carbonyl compounds are exerted, at least in part, by targeting mitochondria. nih.gov These compounds can induce apoptosis (programmed cell death) through the mitochondrial pathway. researchgate.net The interaction with mitochondrial proteins can lead to impaired mitochondrial function, a key event in the initiation of apoptosis. nih.gov The ability to interact with proteins, enzymes, and DNA through these mechanisms underpins the range of adverse health effects associated with this class of compounds. acs.orgnih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Organocatalytic and Biocatalytic Transformations

The development of environmentally friendly and highly selective catalytic systems is a major focus in modern chemistry. Methyl 2,3-dibromopropionate serves as a key substrate in several innovative organocatalytic and biocatalytic reactions.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green alternative to traditional metal-based catalysis. metu.edu.tr Research has shown that this compound can be a precursor for the in-situ generation of reactive intermediates. For instance, in the presence of a base like triethylamine (B128534), it can form a 2-bromoacrylate species, which then participates in cycloaddition reactions. wiley.com This strategy has been successfully employed in the solid-phase synthesis of methyl 3-substituted-isoxazole-5-carboxylates. wiley.com The use of a Wang resin-bound 2,3-dibromopropionate reagent facilitates easy separation and purification of the products, highlighting the potential of combining solid-phase synthesis with organocatalysis for efficient molecular construction. wiley.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is another burgeoning field. A chemoenzymatic approach has been developed for the synthesis of chiral aryloxyalkanoic herbicides, starting from methyl acrylate (B77674) which is converted to this compound. researchgate.net In this process, the dibromoester undergoes spontaneous dehydrohalogenation in a buffer to form methyl 2-bromoacrylate, which is then reduced by ene-reductases to the corresponding chiral bromopropanoate with good enantiomeric excess. researchgate.net This method demonstrates the potential of combining chemical and biological steps to achieve high levels of stereoselectivity.

Catalyst TypeReactionProductKey Findings
Organocatalyst (Triethylamine)1,3-dipolar cycloadditionMethyl 3-substituted-isoxazole-5-carboxylatesSolid-phase synthesis on Wang resin allows for simple operation and high purity products. wiley.com
Biocatalyst (Ene-reductases)Reductive dehalogenationChiral (R)- and (S)-aryloxyalkanoic herbicidesChemoenzymatic route provides good yields and moderate to good enantiomeric excess without the need for purified enzymes. researchgate.net

Expanded Applications in Medicinal Chemistry and Drug Discovery Pipelines

This compound is proving to be a versatile building block in the synthesis of medicinally relevant scaffolds. Its ability to introduce a three-carbon chain with reactive handles makes it a valuable tool for medicinal chemists.

One significant application is in the synthesis of 1,4-benzodioxane (B1196944) derivatives, which are core structures in many biologically active compounds. mdpi.com The condensation of this compound with substituted catechols provides a straightforward route to these important heterocyclic systems. mdpi.com For example, its reaction with 3-nitrocatechol yields methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylates, which can be further elaborated into a variety of drug candidates. mdpi.com

Furthermore, this compound has been utilized in the synthesis of complex heterocyclic systems with potential therapeutic applications. It has been employed in the preparation of octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffolds, which can act as proline mimetics. nih.gov These structures are of interest in the development of new drugs targeting a variety of diseases. The synthesis involves a cyclization reaction with a suitable amine, demonstrating the compound's utility in constructing intricate molecular architectures. nih.gov

In the context of drug discovery, high-throughput medicinal chemistry often relies on the availability of versatile building blocks. This compound has been used in the synthesis of inhibitor series for targets like SARS-CoV-2 Mpro. acs.orgscienceopen.com Its incorporation into synthetic schemes allows for the rapid generation of diverse compound libraries for biological screening. acs.orgscienceopen.com

ScaffoldSynthetic ApplicationTherapeutic Area
1,4-BenzodioxaneCondensation with catecholsGeneral drug discovery mdpi.com
Octahydropyrrolo[1,2-a]pyrazineCyclization with aminesProline mimetics nih.gov
SARS-CoV-2 Mpro InhibitorsLibrary synthesisAntiviral acs.orgscienceopen.com

Integration into Advanced Materials Design and Synthesis

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a precursor to functional monomers for polymer synthesis.

The dibromination of acrylates, such as methyl acrylate, with copper(II) bromide can produce this compound. rsc.org This compound can then be dehydrohalogenated to yield methyl α-bromoacrylate, a highly reactive monomer. rsc.org However, the presence of such α-bromoacrylate derivatives can be undesirable in certain polymerization reactions, like SET-LRP (Single Electron Transfer-Living Radical Polymerization), as they can lead to crosslinking and gel formation. rsc.org This highlights the need for careful control over reaction conditions when utilizing this compound in polymer synthesis.

Conversely, the ability to generate reactive intermediates from this compound can be harnessed for the creation of novel polymer architectures. Its use in tandem polymerization reactions based on sequential SN2' reactions has been explored. nii.ac.jp This approach allows for the synthesis of polymers with controllable backbone structures, which in turn influences the thermal properties of the resulting materials. nii.ac.jp

Exploration of Sustainable and Green Chemistry Methodologies for its Production and Utilization

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for the production and utilization of chemical compounds. While specific research on green production methods for this compound is not extensively detailed in the provided context, general trends in sustainable chemistry can be applied.

The use of biocatalysis, as mentioned in section 9.1, is a prime example of a greener approach to utilizing this compound. researchgate.net Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.

Furthermore, the development of one-pot synthesis protocols that employ this compound contributes to process intensification and reduces waste generation. wiley.com The solid-phase synthesis of isoxazoles is an example where the reagent is immobilized, simplifying purification and minimizing solvent usage. wiley.com

Future research in this area could focus on developing catalytic methods for the bromination of methyl acrylate that avoid the use of elemental bromine, which is a hazardous reagent. Additionally, exploring the use of renewable feedstocks for the production of the acrylate precursor would further enhance the sustainability profile of this compound and its derivatives.

Green Chemistry PrincipleApplication in this compound Chemistry
CatalysisUse of organocatalysts and biocatalysts for selective transformations. metu.edu.trwiley.comresearchgate.net
Atom EconomyOne-pot reactions and tandem polymerizations to maximize the incorporation of starting materials into the final product. wiley.comnii.ac.jp
Safer Solvents and AuxiliariesBiocatalytic reactions in aqueous buffers and solid-phase synthesis to reduce organic solvent use. wiley.comresearchgate.net

Q & A

Q. What are the primary synthetic applications of methyl 2,3-dibromopropionate in heterocyclic chemistry?

this compound is a key reagent for synthesizing substituted 1,4-benzodioxane derivatives. For example, condensation with 3-substituted catechols (e.g., 3-nitrocatechol) produces regioisomeric nitrobenzodioxane carboxylates. These regioisomers are separated chromatographically and structurally characterized using HMBC NMR spectroscopy to analyze three-bond C-H correlations .

Q. What safety protocols are critical when handling this compound?

The compound is toxic and requires strict safety measures:

  • Use in a chemical fume hood with PPE (gloves, goggles, lab coat).
  • Store in sealed containers at 2–8°C to prevent degradation.
  • In case of exposure, rinse affected areas thoroughly and seek medical attention. Avoid heat/open flames due to decomposition risks (e.g., hydrogen bromide release) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzodioxane synthesis using this compound be addressed?

Condensation with 3-substituted catechols yields regioisomers (e.g., 8- and 5-nitro derivatives). These isomers are indistinguishable by routine NMR but require HMBC analysis to differentiate based on three-bond coupling patterns. Post-synthesis chromatographic separation (e.g., silica gel chromatography) is necessary for isolation .

Q. What methodological limitations arise in enantioselective synthesis of this compound derivatives?

While direct evidence for methyl derivatives is limited, studies on ethyl analogs reveal racemization during bromination steps (ee ≈ 9–50%) due to phosphine oxide byproducts. This suggests similar challenges for methyl derivatives. Preparative HPLC enantioseparation on chiral columns (e.g., Chiralpak AD-H with hexane/ethanol mobile phase) is recommended to bypass synthesis pitfalls, achieving >99.5% enantiomeric excess .

Q. How can researchers optimize analytical workflows for this compound purity assessment?

Reverse-phase HPLC with columns like Rtx-CLPesticides² resolves impurities and degradation products. For enantiopurity analysis, chiral stationary phases (e.g., Chiralpak AD-H) are effective, though method optimization (e.g., mobile phase ratios) may be required for methyl analogs .

Key Notes

  • Enantiopurity : While ethyl 2,3-dibromopropionate enantiomers are resolved via preparative HPLC, methyl derivatives may require analogous method development.
  • Regioisomer Identification : HMBC NMR is indispensable for distinguishing regioisomers lacking distinct spectral features in routine analyses .
  • Racemization Mitigation : Avoid prolonged reaction times and high temperatures during synthesis to minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.